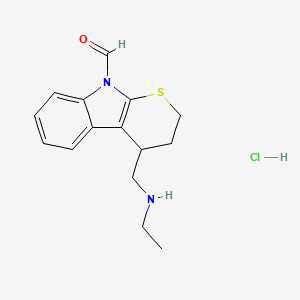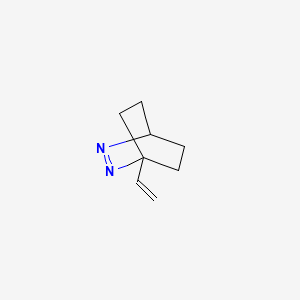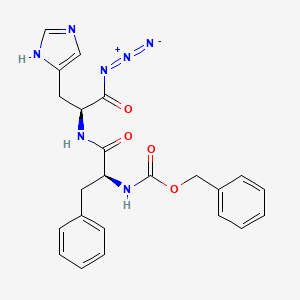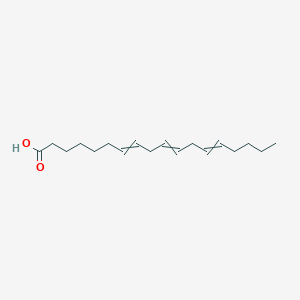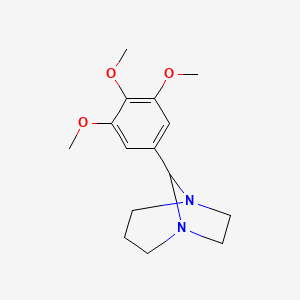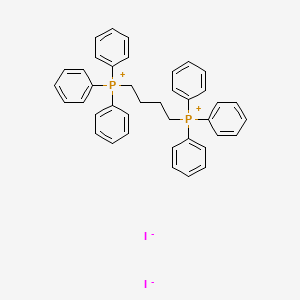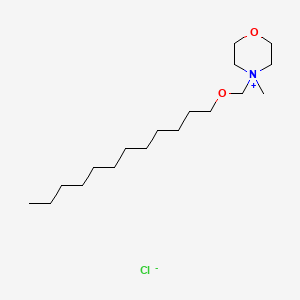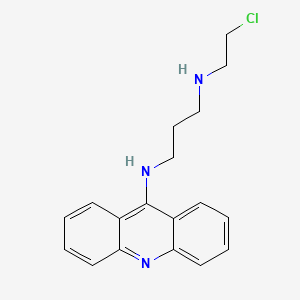
N-(9-Acridinyl)-N'-(2-chloroethyl)-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Procedure: Acridine is reacted with 2-chloroethylamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a secondary amine derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: May be used in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The chloroethyl group can also form covalent bonds with DNA, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine
- Acridine Orange : A well-known acridine derivative used as a fluorescent dye.
- Amsacrine : An acridine derivative used as an anticancer agent.
Uniqueness
N-(9-Acridinyl)-N’-(2-chloroethyl)-1,3-propanediamine is unique due to its specific structure, which combines the acridine moiety with a chloroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
72667-36-8 |
|---|---|
分子式 |
C18H20ClN3 |
分子量 |
313.8 g/mol |
IUPAC 名称 |
N'-acridin-9-yl-N-(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H20ClN3/c19-10-13-20-11-5-12-21-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18/h1-4,6-9,20H,5,10-13H2,(H,21,22) |
InChI 键 |
YIGBQRORWFIZKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


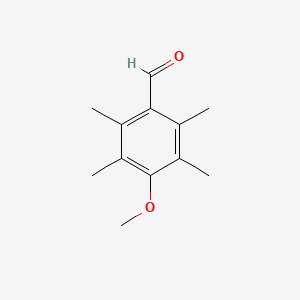

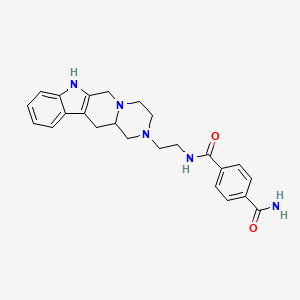
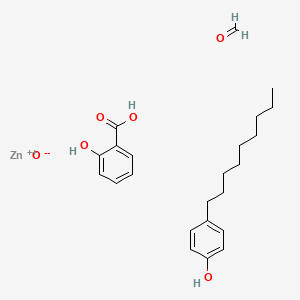
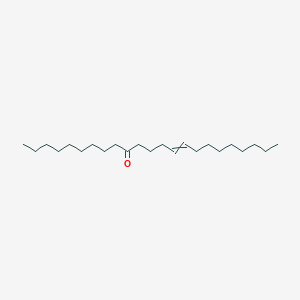
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
